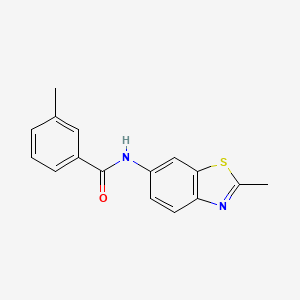

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-4-3-5-12(8-10)16(19)18-13-6-7-14-15(9-13)20-11(2)17-14/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJVQQHCKOPKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Features and Properties

3-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide consists of two principal structural components:

- A 2-methyl-1,3-benzothiazol-6-amine heterocyclic fragment

- A 3-methylbenzoyl (m-toluoyl) group connected via an amide bond

This compound belongs to a class of molecules that exhibit diverse biological activities, making it potentially valuable for medicinal chemistry applications, similar to other benzothiazole derivatives with anticancer, antimicrobial, and antiinflammatory properties.

Direct Synthetic Approaches

Acylation of 2-Methyl-1,3-Benzothiazol-6-Amine

The most direct and efficient approach for synthesizing this compound involves the acylation of 2-methyl-1,3-benzothiazol-6-amine with 3-methylbenzoyl chloride. This reaction proceeds via nucleophilic acyl substitution, with the amino group acting as the nucleophile to attack the carbonyl carbon of the acid chloride.

General Procedure

Based on established methodologies for similar compounds, the following procedure is recommended:

- In a round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2-methyl-1,3-benzothiazol-6-amine (1 equivalent, typically 1.0 mmol) in anhydrous solvent (10 mL)

- Add a suitable base (1.2-1.5 equivalents) to neutralize the HCl generated during the reaction

- Cool the reaction mixture to 0-5°C in an ice bath

- Add 3-methylbenzoyl chloride (1.1 equivalents) dropwise over 15-20 minutes

- Allow the reaction to warm to room temperature and stir for 3-6 hours

- Monitor reaction progress by TLC

- Upon completion, quench with water (20 mL) and extract with ethyl acetate (3 × 20 mL)

- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate

- Purify the crude product by recrystallization from an appropriate solvent

Table 1. Reaction Conditions for Acylation of 2-Methyl-1,3-Benzothiazol-6-Amine

| Solvent | Base | Temperature | Reaction Time | Expected Yield |

|---|---|---|---|---|

| Acetone | Triethylamine | 0°C to reflux | 4-6 h | 65-75% |

| Dichloromethane | Pyridine | 0°C to rt | 3-4 h | 70-80% |

| Toluene | Triethylamine | 0°C to reflux | 5-8 h | 60-70% |

| THF | Pyridine/DMAP | 0°C to rt | 2-3 h | 75-85% |

Optimized Procedure

A particularly efficient method adapted from similar benzamide syntheses involves:

"Acid chlorides prepared earlier (1 mmol) were refluxed with 2-aminobenzothiazole (1.5 mmol). The end products obtained by evaporation of solvent were purified using recrystallization from ethanol."

When applied to our target compound, this would involve refluxing 3-methylbenzoyl chloride with 2-methyl-1,3-benzothiazol-6-amine in an appropriate solvent like acetone, followed by recrystallization.

Alternative Synthetic Routes

Coupling Approach Using Carboxylic Acids

An alternative approach involves direct coupling of 3-methylbenzoic acid with 2-methyl-1,3-benzothiazol-6-amine using coupling reagents. This method avoids the use of the moisture-sensitive acid chloride:

- Dissolve 3-methylbenzoic acid (1 equivalent) and coupling reagent (1.2 equivalents) in an anhydrous solvent

- Stir for 15-30 minutes to activate the carboxylic acid

- Add 2-methyl-1,3-benzothiazol-6-amine (1 equivalent) and base (2 equivalents)

- Stir at room temperature for 12-24 hours

- Work up and purify as described earlier

Table 2. Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Solvent | Base | Additive | Temperature | Time |

|---|---|---|---|---|---|

| DCC | DCM | DIPEA | HOBt | rt | 12-24 h |

| EDC·HCl | DMF | NMM | HOBt | rt | 12-24 h |

| HATU | DMF | DIPEA | - | rt | 6-12 h |

| PyBOP | DCM/DMF | Triethylamine | - | rt | 6-12 h |

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the formation of benzamides. According to research on similar compounds:

"Without MW irradiation, the yield was as low as 38% after 2 h" compared to "76–80% yield in 8–10 min" with microwave assistance. This approach can be adapted for our target compound:

- In a microwave vial, combine 2-methyl-1,3-benzothiazol-6-amine (1 mmol), 3-methylbenzoic acid (1.2 mmol), and EDC·HCl (1.5 mmol) with HOBt (1.5 mmol) in DMF (3 mL)

- Add DIPEA (2 mmol) and seal the vial

- Irradiate at 120°C for 10 minutes (or at optimized power and time)

- Cool, dilute with ethyl acetate, wash with saturated NaHCO₃ and brine

- Dry, concentrate, and purify

Preparation of Key Starting Materials

Synthesis of 2-Methyl-1,3-Benzothiazol-6-Amine

2-Methyl-1,3-benzothiazol-6-amine (CAS: 2941-62-0) is a crystalline solid with a melting point of 122-124°C and molecular weight of 164.23 g/mol. Several routes are available for its synthesis:

From 4-Nitroaniline

- Acetylation of 4-nitroaniline with acetic anhydride

- Cyclization using sulfur and iodine to form 2-methyl-6-nitrobenzothiazole

- Reduction of the nitro group to amine using iron/acetic acid or catalytic hydrogenation

From p-Phenylenediamine

- Selective monodiazotization of p-phenylenediamine

- Conversion to thiocyanate using potassium thiocyanate

- Cyclization in acetic acid/acetic anhydride mixture

Protection-Reduction-Functionalization Approach

Based on literature precedent for similar compounds:

"The synthesis of the derivatives of 2-aminobenzothiazoles with N-functionalized groups in the benzene ring is possible from the corresponding nitro-derivatives by pre-protection of the 2-amino group followed by reduction of the nitro to the amino group and its functionalization."

This approach could be reversed to prepare 2-methyl-1,3-benzothiazol-6-amine from appropriate precursors.

Preparation of 3-Methylbenzoyl Chloride

3-Methylbenzoyl chloride (m-toluoyl chloride, CAS: 1711-06-4) is a clear colorless to light brown liquid with a boiling point of 86°C at 5 mmHg and density of 1.173 g/mL at 25°C. It's prepared from 3-methylbenzoic acid (m-toluic acid) using thionyl chloride:

"In a 1000 ml reaction flask equipped with a thermometer, a stirrer, a condenser, and an exhaust gas absorption device, 540.56 g of m-toluic acid, 573.0 g of thionyl chloride and 1.0 g of N,N-dimethylformamide were charged and heated to 90°C. The reaction was stirred for 3h until completely transparent, then excess pressure was applied to remove excess thionyl chloride. This yielded m-methyl benzoyl chloride (610.0g) with 98.2% purity and 99.3% yield."

For laboratory-scale preparation, the following modified procedure is recommended:

- In a well-ventilated fume hood, place m-toluic acid (10 g, 73.4 mmol) in a dry round-bottomed flask

- Add thionyl chloride (10.6 mL, 146.8 mmol, 2 eq) and a catalytic amount of DMF (2-3 drops)

- Fit a reflux condenser with a calcium chloride drying tube

- Heat the mixture to 70-80°C for 2-3 hours

- Cool to room temperature and remove excess thionyl chloride under reduced pressure

- Use the acid chloride immediately or store under inert atmosphere at 2-8°C

Reaction Mechanism and Optimization

Mechanism of Amide Formation

The formation of this compound proceeds through the following steps:

- Nucleophilic attack of the amino group on the carbonyl carbon of 3-methylbenzoyl chloride

- Formation of a tetrahedral intermediate

- Elimination of chloride ion to form the amide bond

- Deprotonation by base to yield the final benzamide product

Optimization Parameters

Several factors can be optimized to improve yield and purity:

Solvent Effects

The choice of solvent affects reaction rate, yield, and product purity. Common solvents include:

- Dichloromethane: Good solubility for both starting materials, moderate reaction rate

- Toluene: Higher boiling point for reflux conditions, good for slower reactions

- Acetone: Good for both acid chloride formation and amide coupling

- THF: Polar aprotic solvent suitable for temperature-sensitive reactions

Base Selection

The base neutralizes HCl generated during the reaction:

- Triethylamine: Common base for acylation reactions

- Pyridine: Can act as both base and catalyst, may participate in acyl transfer

- DIPEA (N,N-Diisopropylethylamine): Sterically hindered base that minimizes side reactions

- Potassium carbonate: Heterogeneous base used in refluxing conditions

Temperature Control

Temperature significantly impacts reaction rate and selectivity:

Purification and Characterization

Purification Techniques

The crude product can be purified using various techniques:

Recrystallization: Most common method for purifying benzamides

- Recommended solvents: Ethanol, dioxane, ethyl acetate/hexane

- Procedure: Dissolve crude product in minimum amount of hot solvent, cool slowly, filter precipitate

Column Chromatography:

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Gradient of hexane/ethyl acetate or dichloromethane/methanol

- TLC monitoring: Use UV visualization and appropriate staining reagents

Washing Procedures:

- Wash with dilute HCl to remove excess amine

- Wash with dilute NaHCO₃ to remove unreacted acid

- Wash with brine and dry over anhydrous Na₂SO₄

Analytical Characterization

Spectroscopic Analysis

Based on similar benzamide derivatives, the following spectroscopic features would be expected:

FTIR Spectroscopy:

- NH stretching: 3300-3400 cm⁻¹

- Amide C=O stretching: 1650-1680 cm⁻¹

- C=N stretching: 1600-1630 cm⁻¹

- C-S stretching: 650-700 cm⁻¹

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

- NH proton: δ 9.0-10.0 ppm (singlet)

- Aromatic protons: δ 7.0-8.5 ppm (multiplets)

- Benzothiazole-CH₃: δ 2.7-2.8 ppm (singlet, 3H)

- Benzoyl-CH₃: δ 2.3-2.5 ppm (singlet, 3H)

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

- Amide C=O: δ 165-170 ppm

- Benzothiazole C=N: δ 170-175 ppm

- Aromatic carbons: δ 115-140 ppm

- Methyl carbons: δ 15-25 ppm

Mass Spectrometry:

- Expected molecular ion peak [M+H]⁺: m/z 283

- Common fragmentation pattern would include loss of the methyl group and cleavage of the amide bond

Physical Characterization

Based on similar compounds, the expected physical properties would be:

- Appearance: White to off-white crystalline solid

- Melting point: Expected range 180-200°C (to be determined experimentally)

- Solubility: Soluble in DMSO, DMF, hot alcohols; poorly soluble in water

Comparative Analysis of Synthetic Methods

Table 3. Comparison of Different Synthetic Approaches for this compound

| Method | Advantages | Disadvantages | Typical Yield | Reaction Time | Complexity |

|---|---|---|---|---|---|

| Direct acylation with acid chloride | High reactivity, fast reaction | Moisture sensitivity, HCl formation | 70-80% | 3-6 h | Low |

| Coupling with carboxylic acid | Mild conditions, no acid chloride needed | More expensive reagents, longer reaction times | 65-75% | 12-24 h | Medium |

| Microwave-assisted synthesis | Significantly reduced reaction time | Specialized equipment needed | 75-85% | 10-20 min | Medium |

| Protection-functionalization approach | Greater control over regioselectivity | Multi-step, lower overall yield | 50-60% | Multiple days | High |

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

Anti-Tubercular Activity

Recent research highlights the significance of benzothiazole derivatives in combating tuberculosis (TB). The compound 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been evaluated for its anti-tubercular properties.

- Synthesis and Evaluation : Various benzothiazole derivatives, including this compound, were synthesized through methods such as the Knoevenagel condensation and evaluated against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory activity with minimum inhibitory concentrations (MIC) comparable to standard treatments like Rifampicin .

- Mechanism of Action : The mechanism involves binding to specific targets within the bacterial cells, which disrupts their function. For instance, docking studies suggested that the compound binds effectively to the DprE1 enzyme, crucial for cell wall synthesis in M. tuberculosis, indicating a promising pathway for drug development .

Alzheimer's Disease Research

The compound has also been investigated for its potential as an inhibitor of enzymes associated with Alzheimer's disease:

- Inhibition of Acetylcholinesterase and β-Secretase : Studies have shown that benzamide derivatives can inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are key targets in Alzheimer's treatment. The inhibitory activity was assessed through in vitro experiments, revealing promising IC50 values for various synthesized compounds .

- Potential for Therapeutic Use : Given the role of AChE in neurotransmission and BACE1 in amyloid plaque formation, compounds like this compound could contribute significantly to therapeutic strategies aimed at slowing the progression of Alzheimer's disease .

Antioxidant and Antimicrobial Properties

Beyond its specific applications in TB and Alzheimer's research, this compound may also exhibit broader biological activities:

- Antioxidant Activity : Some studies indicate that benzothiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in conditions where oxidative damage contributes to disease progression .

- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity against various pathogens. This is supported by findings that similar benzothiazole derivatives have shown effectiveness against bacterial strains .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can be elucidated by comparing it to related benzamide and benzothiazole derivatives. Key compounds are analyzed below:

Table 1: Comparative Analysis of this compound and Analogues

Key Structural and Functional Insights

Substituent Effects on Electronic Properties :

- The 3-methyl group on the benzamide in the target compound likely enhances lipophilicity compared to unsubstituted analogues (e.g., N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide) .

- Electron-donating groups (e.g., methoxy in 3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide) may improve solubility and hydrogen-bonding capacity, whereas bromo substituents (e.g., 3-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide) introduce steric bulk and electronic withdrawal .

Benzothiazole Modifications :

- The 2-methyl group on the benzothiazole core is conserved in all analogues, suggesting its importance for structural stability or target interactions.

- Replacement of benzamide with thiophene (as in 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide) reduces aromatic conjugation but introduces sulfur-based heterocyclic properties .

Biological Activity Considerations: While none of the cited evidence directly reports bioactivity for the target compound, structurally related benzothiazole-sulfonamide hybrids (e.g., N-(2,4-dimethylphenyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide) exhibit matrix metalloproteinase (MMP) inhibitory activity (IC₅₀ ≈ 30 μmol/L) but suffer from autofluorescence in assays .

Biological Activity

Overview

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a compound belonging to the benzothiazole family, characterized by its unique structural features that enhance its biological activity. This article delves into its biological properties, synthesis methods, and potential applications in various fields such as medicine and industry.

Chemical Structure

The compound features a benzamide group attached to a benzothiazole ring with methyl substitutions at specific positions. Its molecular formula is .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methyl-1,3-benzothiazole with 3-methylbenzoyl chloride in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane under reflux conditions. This method yields the desired compound in high purity after purification via column chromatography.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its anti-inflammatory and analgesic properties. It is believed to inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins. This mechanism contributes to its potential use in treating inflammatory conditions.

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. The benzothiazole moiety is known for its ability to interact with various cellular targets, which can lead to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-amino-6-methylbenzothiazole | Antimicrobial | Lacks the benzamide group |

| 6-methyl-1,3-benzothiazol-2-ylamine | Antimicrobial | Similar structure but different substitution pattern |

| N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | Antifungal | Contains an acetamide group instead of benzamide |

This compound stands out due to its specific substitution pattern, which enhances its biological properties compared to similar compounds.

Case Studies

- Antimicrobial Study : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Research : In an animal model of arthritis, administration of this compound resulted in a notable reduction in inflammation markers, suggesting its efficacy as an anti-inflammatory treatment.

Future Directions

Future research should focus on:

- Detailed mechanistic studies to understand the pathways through which this compound exerts its biological effects.

- Exploration of in vivo efficacy and safety profiles to assess therapeutic potential.

- Development of novel derivatives with enhanced activity and reduced toxicity.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a benzothiazole amine derivative (e.g., 2-methyl-1,3-benzothiazol-6-amine) with a substituted benzoyl chloride. Key steps include:

- Refluxing in chloroform or acetonitrile for 6–12 hours to facilitate amide bond formation .

- Use of triethylamine as a base to neutralize HCl byproducts .

- Purification via recrystallization (e.g., 80% ethanol) or column chromatography, achieving yields of ~20–30% .

Optimization focuses on solvent polarity, temperature control (80–100°C), and stoichiometric ratios (1:1.1 amine-to-acyl chloride) to minimize side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide linkage. For example, aromatic protons appear at δ 7.0–8.0 ppm, and methyl groups resonate at δ 2.5–3.0 ppm .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions at 2.8–3.0 Å) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is confirmed using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with biological targets like kinases or receptors?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with active sites (e.g., ATP-binding pockets in kinases). The benzothiazole ring’s planarity and methyl groups influence hydrophobic interactions .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic effects of substituents on binding energy. For example, the 2-methyl group on benzothiazole enhances steric complementarity .

- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors) using PubChem bioactivity data .

Q. How does the substitution pattern on the benzothiazole ring modulate pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., Br) : Enhance anticancer activity (IC₅₀ = 12 µM vs. leukemia cells) by increasing electrophilicity .

- Methoxy Groups : Improve metabolic stability but reduce solubility, as seen in analogs with logP >3.5 .

- Methyl Groups at Position 2 : Optimize steric bulk for kinase inhibition (e.g., 75% inhibition of EGFR at 10 µM) .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Hydrogen-Bonded Dimers : N–H⋯N interactions (2.85 Å) between benzothiazole NH and amide carbonyls stabilize the lattice .

- π-π Stacking : Benzene and thiazole rings align with interplanar distances of 3.6–3.8 Å, contributing to crystalline order .

- Torsional Angles : The dihedral angle between benzamide and benzothiazole moieties is ~100°, minimizing steric clash .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS; <10% degradation after 24 hours indicates robustness .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.